molecular formula C22H23ClN2O5 B271214 Isopropyl 4-({[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate

Isopropyl 4-({[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate

Katalognummer B271214
Molekulargewicht: 430.9 g/mol
InChI-Schlüssel: PSQQZBWYZUUPFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isopropyl 4-({[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as CPI-613 and has been the focus of numerous studies aimed at understanding its synthesis, mechanism of action, and potential therapeutic benefits.

Wirkmechanismus

CPI-613 works by inhibiting two key enzymes involved in energy metabolism: pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. These enzymes play a critical role in the production of ATP, the primary source of energy for cells. By inhibiting these enzymes, CPI-613 disrupts the cancer cell's ability to produce ATP, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that CPI-613 has a number of biochemical and physiological effects on cancer cells. These include the disruption of energy metabolism, the induction of oxidative stress, and the activation of apoptotic pathways. CPI-613 has also been shown to have minimal effects on normal, healthy cells, making it a potentially safe and effective therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CPI-613 is its ability to selectively target cancer cells while leaving normal, healthy cells relatively unaffected. This makes it a potentially safer and more effective alternative to traditional chemotherapy drugs. However, one limitation of CPI-613 is its relatively high cost, which may limit its accessibility for some research labs.

Zukünftige Richtungen

There are several potential future directions for research involving CPI-613. One area of interest is the development of new formulations or delivery methods that could increase the compound's effectiveness or reduce its cost. Another potential direction is the investigation of CPI-613's potential as a therapeutic agent for other diseases beyond cancer, such as metabolic disorders or neurodegenerative diseases.
In conclusion, CPI-613 is a chemical compound that has shown promise as a potential therapeutic agent for the treatment of various types of cancer. Its ability to selectively target cancer cells while leaving normal, healthy cells relatively unaffected makes it a potentially safer and more effective alternative to traditional chemotherapy drugs. Further research is needed to fully understand CPI-613's mechanism of action and potential applications in medical research.

Synthesemethoden

The synthesis of CPI-613 involves a multistep process that begins with the reaction of isopropyl acetoacetate with ethyl chloroformate. This reaction produces a compound that is then reacted with 5-chloro-2-methoxyaniline to form the intermediate compound. The final step involves the reaction of the intermediate compound with 1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid to form CPI-613.

Wissenschaftliche Forschungsanwendungen

CPI-613 has shown promise as a potential therapeutic agent for the treatment of various types of cancer. Studies have shown that CPI-613 can selectively target cancer cells by inhibiting key enzymes involved in energy metabolism. This inhibition leads to the disruption of the cancer cell's energy production, ultimately leading to cell death.

Eigenschaften

Molekularformel

C22H23ClN2O5

Molekulargewicht

430.9 g/mol

IUPAC-Name

propan-2-yl 4-[[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C22H23ClN2O5/c1-13(2)30-22(28)14-4-7-17(8-5-14)24-21(27)15-10-20(26)25(12-15)18-11-16(23)6-9-19(18)29-3/h4-9,11,13,15H,10,12H2,1-3H3,(H,24,27)

InChI-Schlüssel

PSQQZBWYZUUPFB-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)Cl)OC

Kanonische SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.